molecular formula C7H7N3 B1526998 2-Amino-5-methylisonicotinonitrile CAS No. 1033203-36-9

2-Amino-5-methylisonicotinonitrile

Cat. No. B1526998
CAS RN: 1033203-36-9
M. Wt: 133.15 g/mol
InChI Key: PFBMJQKRAMAKTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-methylisonicotinonitrile is an organic molecule with the chemical formula C7H7N3 . It has a molecular weight of 133.15 .


Molecular Structure Analysis

The linear formula of this compound is C7H7N3 .

Mechanism of Action

Target of Action

The primary target of 2-Amino-5-methylisonicotinonitrile is the neuronal Nitric Oxide Synthase (nNOS) enzyme . This enzyme plays a crucial role in the production of nitric oxide, a key neurotransmitter involved in various physiological processes.

Mode of Action

This compound interacts with its target, nNOS, through three proposed mechanistic pathways: sulfide oxidation, oxidative dethiolation, and oxidative demethylation . These interactions lead to the inactivation of nNOS, thereby affecting the production of nitric oxide .

Biochemical Pathways

The inactivation of nNOS by this compound affects the nitric oxide synthesis pathway. Nitric oxide is a critical second messenger molecule involved in various biochemical pathways, including vasodilation, neurotransmission, and immune response. The inhibition of nNOS disrupts these pathways, leading to downstream effects .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining its effectiveness in reaching and interacting with its target, nnos .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of nitric oxide production due to nNOS inactivation. This reduction can have various effects depending on the physiological context, given the diverse roles of nitric oxide in the body .

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Amino-5-methylisonicotinonitrile in laboratory experiments is that it is relatively stable and can be easily synthesized. It is also relatively inexpensive, making it an attractive option for researchers. However, one of the main limitations of using this compound is that it is toxic and must be handled with care. In addition, it can react with other compounds, so it must be used with caution.

Future Directions

The potential future applications of 2-Amino-5-methylisonicotinonitrile are numerous. For example, it could be used in the synthesis of new pharmaceuticals, dyes, and polymers. It could also be used to study the mechanism of action of other compounds and to develop new drugs. In addition, it could be used to study the biochemical and physiological effects of other compounds. Finally, it could be used to study the structure and properties of metal complexes.

Scientific Research Applications

2-Amino-5-methylisonicotinonitrile is a versatile compound that has been used in numerous scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, such as heterocyclic compounds, dyes, and pharmaceuticals. It has also been used in the synthesis of a variety of metal complexes, such as copper, iron, and cobalt. In addition, it has been used in the synthesis of polymers, such as polyanilines and polystyrenes, as well as in the synthesis of organic semiconductors.

properties

IUPAC Name

2-amino-5-methylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-4-10-7(9)2-6(5)3-8/h2,4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBMJQKRAMAKTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717104
Record name 2-Amino-5-methylpyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1033203-36-9
Record name 2-Amino-5-methyl-4-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033203-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-methylpyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-methylisonicotinonitrile
Reactant of Route 2
2-Amino-5-methylisonicotinonitrile
Reactant of Route 3
Reactant of Route 3
2-Amino-5-methylisonicotinonitrile
Reactant of Route 4
Reactant of Route 4
2-Amino-5-methylisonicotinonitrile
Reactant of Route 5
Reactant of Route 5
2-Amino-5-methylisonicotinonitrile
Reactant of Route 6
Reactant of Route 6
2-Amino-5-methylisonicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.